molecular formula C9H8ClN3O2 B1450662 Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 1208087-37-9

Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No. B1450662
M. Wt: 225.63 g/mol
InChI Key: ZKKKYZNXSWBYQK-UHFFFAOYSA-N
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Description

  • Safety Information : It bears the GHS07 pictogram and is classified as a warning substance. Precautionary statements include handling with care to avoid skin or eye contact .

Molecular Structure Analysis

The compound’s molecular structure consists of an imidazo[1,2-a]pyrazine core with an ethyl ester group at position 2. The chlorine atom is attached to position 6 of the imidazo ring. The four most stable conformations are depicted in Figure 3 of a study .

Scientific Research Applications

Synthesis of Polyazanaphthalenes and Pyrazine Derivatives

Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into a wide range of derivatives including 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and pyrano[2,3-d]pyridine derivatives. These transformations showcase the compound's role in the construction of complex heterocyclic frameworks, which are essential for the development of new pharmaceuticals and materials (Harb et al., 1989).

Antimicrobial and Anticancer Activities

Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives synthesized from ethyl imidazo[1,2-a]pyrazine-2-carboxylate exhibit promising antimicrobial activity. This indicates the potential of ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate derivatives in the development of new antimicrobial agents, contributing to the fight against resistant bacterial strains (Jyothi & Madhavi, 2019).

Optical Properties of Pyrazine Derivatives

The synthesis of novel oxadiazole derivatives from ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate showcases the compound's utility in exploring the optical properties of heterocyclic compounds. These derivatives have potential applications in the development of new materials for electronic and photonic devices, highlighting the broader implications of this research beyond pharmaceuticals (Ge et al., 2014).

Green Synthesis Approaches

The green synthesis of some novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives underlines the importance of environmentally friendly methodologies in the synthesis of complex molecules. This approach not only facilitates the development of new compounds but also aligns with the principles of sustainable chemistry, demonstrating the compound's role in advancing greener chemical processes (Jyothi & Madhavi, 2019).

Vascular Endothelial Growth Factor (VEGF) Receptor Inhibition

Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate derivatives have been synthesized as selective VEGFR-2 kinase inhibitors, indicating their potential in cancer therapy by inhibiting angiogenesis. The streamlined synthesis of these derivatives highlights the compound's contribution to the development of targeted therapies for cancer treatment (Ishimoto et al., 2013).

Safety And Hazards

  • MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-4-13-5-7(10)11-3-8(13)12-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKKYZNXSWBYQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-chloroimidazo[1,2-a]pyrazine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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